Methyl 3-[(6-hydroxyhexyl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(6-hydroxyhexyl)oxy]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers . This compound has the molecular formula C10H20O4 and features a hydroxyl group, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(6-hydroxyhexyl)oxy]propanoate can be synthesized through the esterification of 3-hydroxypropanoic acid with 6-hydroxyhexanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(6-hydroxyhexyl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[(6-oxohexyl)oxy]propanoic acid.
Reduction: Formation of 3-[(6-hydroxyhexyl)oxy]propanol.
Substitution: Formation of 3-[(6-aminohexyl)oxy]propanoate.
Scientific Research Applications
Methyl 3-[(6-hydroxyhexyl)oxy]propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving esters and alcohols.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of methyl 3-[(6-hydroxyhexyl)oxy]propanoate involves its interaction with various molecular targets:
Ester Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acid.
Oxidation-Reduction Reactions: The hydroxyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with a similar ester linkage but lacking the hydroxyl group.
Ethyl propanoate: Another ester with a similar structure but different alkyl groups.
Methyl 3-[(6-ethoxymethoxy)hexyl]oxy]propanoate: A closely related compound with an ethoxymethoxy group instead of a hydroxyl group
Uniqueness
Methyl 3-[(6-hydroxyhexyl)oxy]propanoate is unique due to its combination of an ester and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
62585-48-2 |
---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
methyl 3-(6-hydroxyhexoxy)propanoate |
InChI |
InChI=1S/C10H20O4/c1-13-10(12)6-9-14-8-5-3-2-4-7-11/h11H,2-9H2,1H3 |
InChI Key |
WXYVHYRBOYUWJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.